methyl 3-nitro-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 5-nitro-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c1-12-5(9)3-2-6-7-4(3)8(10)11/h2H,1H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDBAXLHOTZXJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NN=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1798715-16-8 | |
| Record name | methyl 3-nitro-1H-pyrazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Widespread Significance of Pyrazole Derivatives in Scientific Disciplines
The core pyrazole (B372694) structure is a privileged scaffold in medicinal chemistry and beyond, owing to its diverse range of biological activities and material properties. nih.govchim.it The versatility of the pyrazole ring allows for the introduction of various substituents, leading to a vast library of compounds with tailored functions. scholarsresearchlibrary.com
In the realm of medicinal chemistry , pyrazole derivatives are integral to the development of new therapeutic agents. They have been shown to exhibit a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. myskinrecipes.com This broad spectrum of activity has led to the incorporation of the pyrazole moiety into numerous commercially available drugs.
Agricultural science also heavily relies on pyrazole-based compounds. Their potent biological effects are harnessed in the creation of effective herbicides, fungicides, and insecticides, contributing significantly to crop protection and food security. mdpi.com
Furthermore, the unique electronic properties of the pyrazole ring have made it a valuable component in materials science . Pyrazole derivatives are utilized in the synthesis of dyes, fluorescent substances, and even conductive polymers, highlighting their importance in the development of advanced materials.
Methyl 3 Nitro 1h Pyrazole 4 Carboxylate: a Key Architectural Element in Synthesis
Established Synthetic Pathways and Precursor Chemistry
The traditional synthesis of the pyrazole ring often relies on foundational reactions that build the heterocyclic core from acyclic precursors, followed by functional group manipulations like esterification to yield the final product.
Cyclization Reactions in the Synthesis of this compound
The construction of the pyrazole ring is most classically achieved through the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. drugfuture.comjk-sci.com This reaction proceeds via the formation of a hydrazone intermediate, followed by cyclization and dehydration to form the aromatic pyrazole ring. nih.govrsc.org
For a molecule with the specific substitution pattern of this compound, the synthesis is typically approached in a multi-step fashion rather than a direct one-pot cyclization. The direct cyclization would require a highly functionalized and potentially unstable 1,3-dicarbonyl precursor containing both a nitro group and a carboxylate equivalent. A more common and controlled strategy involves forming the pyrazole-4-carboxylate ring first and subsequently introducing the nitro group at the C3 position.
Alternative cyclization methods for forming pyrazole rings include [3+2] cycloaddition reactions. These can involve the reaction of a diazo compound with an alkyne or the cycloaddition of tosylhydrazones with nitroalkenes. organic-chemistry.orgrsc.org While versatile for many pyrazole derivatives, these methods are often tailored for specific substitution patterns and may not be the most direct route to the title compound.
Esterification Protocols for Pyrazole Carboxylic Acids
A crucial step in the synthesis is the esterification of the precursor, 3-nitro-1H-pyrazole-4-carboxylic acid. A widely used and efficient method for this conversion is the reaction of the carboxylic acid with methanol (B129727) in the presence of thionyl chloride (SOCl₂). chemicalbook.com Thionyl chloride serves as an activating agent, converting the carboxylic acid's hydroxyl group into a chlorosulfite, which is an excellent leaving group. masterorganicchemistry.comlibretexts.orgopenstax.org This facilitates nucleophilic attack by methanol to form the methyl ester, with gaseous byproducts (SO₂ and HCl) that are easily removed. openstax.org
This protocol has been demonstrated to be highly effective, often achieving near-quantitative yields. chemicalbook.com The reaction is typically performed by cooling the suspension of the carboxylic acid in methanol, followed by the slow addition of thionyl chloride. The mixture is then allowed to warm and stir at ambient temperature until the reaction is complete.
| Reactant | Reagent | Solvent | Temperature Profile | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Nitro-1H-pyrazole-3-carboxylic acid | Thionyl Chloride (SOCl₂) | Methanol (MeOH) | Cool to 0-5°C for addition, then warm to 15-25°C | 16-48 hours | 98-99% | chemicalbook.com |
Advanced Synthetic Strategies and Regioselectivity Control
Advanced synthetic methods focus on multi-step sequences that allow for precise control over the placement of functional groups on the pyrazole ring. The use of catalytic systems is also pivotal in enhancing reaction efficiency and selectivity.
Multi-Step Synthesis Approaches for Functionalized Pyrazoles
Given the challenge of direct cyclization with the required substituents, a multi-step approach is generally favored for preparing this compound. A logical and common pathway involves the initial synthesis of a pyrazole-4-carboxylate ester, followed by regioselective nitration.
A representative sequence would be:
Pyrazole Ring Formation : Synthesize a precursor like methyl 1H-pyrazole-4-carboxylate. This can be achieved through established cyclization methods, such as the reaction of a hydrazine with a suitable 1,3-dicarbonyl equivalent like an ester of 2-(ethoxymethylene)-3-oxobutanoic acid.
Regioselective Nitration : The most critical step is the introduction of the nitro group at the C3 position of the pyrazole ring. Electrophilic nitration of pyrazoles can be complex, as the reaction conditions can lead to mixtures of isomers (N-nitration or C-nitration at different positions). nih.gov The directing effects of the existing substituents on the ring are crucial. An ester at the C4 position generally directs incoming electrophiles to the C3 or C5 positions. Achieving high regioselectivity for the C3 position often requires careful selection of nitrating agents (e.g., fuming nitric acid, acetyl nitrate) and optimization of reaction conditions such as temperature and solvent. nih.govnih.gov
This stepwise functionalization allows for greater control and avoids the challenges associated with constructing the ring from a complex, heavily substituted precursor. afinitica.comscispace.com
Catalytic Systems in Pyrazole Derivative Synthesis
While the final nitration and esterification steps may not be catalytic, the initial synthesis of the pyrazole core can be significantly improved by catalysts. Catalysis plays a key role in enhancing reaction rates, improving yields, and controlling regioselectivity during the cyclization step. tandfonline.com
Various catalytic systems have been developed for pyrazole synthesis:
Acid Catalysis : Traditional methods like the Knorr synthesis are often catalyzed by mineral or organic acids (e.g., H₂SO₄, TsOH), which facilitate the condensation and dehydration steps. jk-sci.comnih.govnih.gov
Metal Catalysis : Transition metals are widely used to promote pyrazole formation. Copper, palladium, ruthenium, and iron complexes can catalyze various cyclization and C-H functionalization reactions, leading to highly substituted pyrazoles. organic-chemistry.orgrsc.org For example, copper-catalyzed reactions are known to facilitate domino C-N coupling and hydroamination reactions. organic-chemistry.org
Organocatalysis : Small organic molecules, such as piperidine (B6355638) or pyrrolidine, can effectively catalyze the multicomponent synthesis of pyrazole derivatives. mdpi.comnih.gov
Heterogeneous Catalysis : Solid-supported catalysts, including nano-organocatalysts and polyoxometalates, offer advantages such as easy separation and reusability, making the synthesis more sustainable. jk-sci.comtandfonline.com
| Catalyst Type | Example Catalyst | Reaction Type | Advantages | Reference |
|---|---|---|---|---|
| Acid | TsOH | Cyclocondensation | Enhances cyclization rate | nih.gov |
| Transition Metal | Copper (Cu₂O) | Aerobic Oxidative [3+2] Cycloaddition | High atom economy, regioselectivity | organic-chemistry.org |
| Transition Metal | Ruthenium (Ru(II)) | Oxidative C-N Coupling | Excellent reactivity and functional group tolerance | organic-chemistry.org |
| Heterogeneous | Iron-based polyoxometalate | Condensation Cyclization | Reusable, high yields | tandfonline.com |
| Organocatalyst | Piperidine | Four-Component Reaction | Efficient for multicomponent synthesis | nih.gov |
Purification and Isolation Techniques for this compound and its Intermediates
The isolation and purification of this compound are critical for obtaining a product of high purity. The compound is typically an off-white or pale yellow solid. chemicalbook.combiosynce.com
A common purification sequence involves several steps:
Initial Work-up : After the esterification reaction, the crude product is typically isolated by removing the volatile components (excess methanol and SO₂) under reduced pressure. The residue is often treated with a solvent like toluene (B28343) and re-concentrated to azeotropically remove any remaining traces of acid or water. chemicalbook.com
Crystallization/Recrystallization : As a solid compound, recrystallization is a highly effective method for purification. A suitable solvent system is one in which the pyrazole ester is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Filtration and Drying : The purified solid product is collected by vacuum filtration, washed with a cold, non-polar solvent (like hexane (B92381) or ether) to remove any soluble impurities, and then dried under vacuum to remove residual solvent. nih.gov
For pyrazole intermediates that may be difficult to crystallize directly, an alternative method involves forming a salt. Pyrazoles can be protonated with strong inorganic or organic acids to form acid addition salts, which often have well-defined crystalline structures. These salts can be selectively crystallized from a solution, leaving impurities behind. The purified pyrazole can then be regenerated by neutralization. google.comgoogle.com
Chemical Reactivity and Transformation Mechanisms of Methyl 3 Nitro 1h Pyrazole 4 Carboxylate
Nitro Group Reduction and Aminopyrazole Formation
The reduction of the nitro group on the pyrazole (B372694) ring is a fundamental transformation, yielding the corresponding aminopyrazole, which serves as a crucial building block for more complex molecules. This conversion is most commonly achieved through catalytic hydrogenation.
The process typically involves reacting methyl 3-nitro-1H-pyrazole-4-carboxylate with hydrogen gas in the presence of a metal catalyst. mdpi.com Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are highly effective for this purpose. mdpi.comunimi.it The reaction is generally carried out in a protic solvent like methanol (B129727) or ethanol (B145695) under mild temperature and pressure conditions.
Table 1: Conditions for Nitro Group Reduction
| Reagent/Catalyst | Conditions | Product |
|---|---|---|
| H₂, Pd/C | Methanol, Room Temperature | Methyl 3-amino-1H-pyrazole-4-carboxylate |
| Iron (Fe) powder | Acetic Acid, Reflux | Methyl 3-amino-1H-pyrazole-4-carboxylate |
The resulting methyl 3-amino-1H-pyrazole-4-carboxylate is a stable compound and a key precursor for synthesizing fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are of significant interest in medicinal chemistry. nih.govekb.eg
Ester Group Modifications: Nucleophilic Substitution Reactions
The methyl ester group at the C4 position of this compound is susceptible to nucleophilic substitution reactions, allowing for the synthesis of various derivatives. google.com Common modifications include hydrolysis to the corresponding carboxylic acid and amidation.
Hydrolysis: Base-catalyzed hydrolysis is a straightforward method to convert the methyl ester into a carboxylic acid. organic-chemistry.org This reaction is typically performed by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. thieme.de The resulting 3-nitro-1H-pyrazole-4-carboxylic acid is a valuable intermediate for further synthetic transformations. chemicalbook.com
Amidation: The ester can be converted directly into an amide by reacting it with ammonia (B1221849) or a primary/secondary amine. chemicalbook.comacs.org This process, known as aminolysis, often requires elevated temperatures and may be catalyzed by the amine itself or an additional base. chemicalbook.com The resulting amides are important in the development of new bioactive molecules. mdpi.comresearchgate.netnih.gov
Table 2: Ester Group Modification Reactions
| Reagent | Reaction Type | Product |
|---|---|---|
| NaOH (aq), then H₃O⁺ | Hydrolysis | 3-Nitro-1H-pyrazole-4-carboxylic acid |
| NH₃, Methanol, 50°C | Aminolysis | 3-Nitro-1H-pyrazole-4-carboxamide chemicalbook.com |
Electrophilic Aromatic Substitution on the Pyrazole Ring System
The pyrazole ring is aromatic and can undergo electrophilic aromatic substitution. rrbdavc.org However, the reactivity of the ring in this compound is significantly influenced by the existing substituents. The pyrazole ring itself has a pyridine-like nitrogen atom, which is electron-withdrawing and deactivating, and a pyrrole-like nitrogen atom. nih.gov
In the case of this compound, both the nitro group at C3 and the methyl carboxylate group at C4 are strong electron-withdrawing groups. numberanalytics.com These groups deactivate the pyrazole ring towards electrophilic attack, making such substitutions challenging. numberanalytics.comorganicchemistrytutor.com Electrophilic attack, if it occurs, is directed to the C5 position, which is the least deactivated position on the ring. rrbdavc.org
Nitration Reactions and Positional Selectivity
Further nitration of this compound is an example of electrophilic aromatic substitution. The reaction typically requires harsh conditions, such as treatment with a mixture of concentrated nitric acid and sulfuric acid (HNO₃/H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). scribd.commasterorganicchemistry.comnih.gov
Due to the strong deactivating effects of the existing nitro and ester groups, the reaction is slow and requires forcing conditions. organicchemistrytutor.comlibretexts.org The incoming nitro group is directed to the C5 position of the pyrazole ring. cdnsciencepub.com This positional selectivity is because the C5 position is meta-like to the C3-nitro group and ortho-like to the C4-ester group, and it is the only available carbon atom on the ring for substitution. cdnsciencepub.com The resulting product is methyl 3,5-dinitro-1H-pyrazole-4-carboxylate.
Nucleophilic Substitution Reactions of the Nitro Group
The nitro group, especially when attached to an electron-deficient ring system, can sometimes act as a leaving group in nucleophilic aromatic substitution (SNAAr) reactions. numberanalytics.comlibretexts.org For the nitro group at the C3 position of this compound to be displaced, the ring must be sufficiently activated by other electron-withdrawing groups, and the attacking nucleophile must be strong.
While less common than substitution of a halogen, displacement of a nitro group can occur with potent nucleophiles like alkoxides or thiolates, particularly if the reaction is facilitated by the electronic stabilization of the intermediate Meisenheimer complex. numberanalytics.comresearchgate.net The presence of the ester group at C4 helps to stabilize the negative charge developed in the intermediate, making the C3 position susceptible to nucleophilic attack.
Cyclization and Rearrangement Reactions to Form Complex Heterocycles
This compound is a valuable precursor for the synthesis of fused heterocyclic systems. nih.gov This is typically achieved by first reducing the nitro group to an amino group, yielding methyl 3-amino-1H-pyrazole-4-carboxylate. This ortho-amino ester is a versatile intermediate for constructing bicyclic systems like pyrazolo[3,4-d]pyrimidines. nih.govekb.eg
For instance, reaction of methyl 3-amino-1H-pyrazole-4-carboxylate with formamide (B127407) or urea (B33335) can lead to the formation of pyrazolo[3,4-d]pyrimidin-4-ones. nih.govresearchgate.net These compounds are analogues of purines and often exhibit significant biological activity. ekb.egnih.gov
Table 3: Cyclization Reactions for Heterocycle Synthesis
| Starting Material | Reagent(s) | Product |
|---|---|---|
| Methyl 3-amino-1H-pyrazole-4-carboxylate | Formamide (HCONH₂) | Pyrazolo[3,4-d]pyrimidin-4(5H)-one nih.gov |
| Methyl 3-amino-1H-pyrazole-4-carboxylate | Urea (NH₂CONH₂) | Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione nih.gov |
Cross-Coupling Reactions in Pyrazole Functionalization, including Sonogashira Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic rings, including pyrazoles. researchgate.netresearchgate.net However, these reactions typically require a halide or triflate leaving group on the ring. Therefore, this compound must first be converted to a suitable derivative, such as a bromo- or iodo-pyrazole, to participate in cross-coupling reactions.
Once halogenated (for example, at the C5 position), the resulting compound can undergo various cross-coupling reactions. The Sonogashira cross-coupling is a prominent example, involving the coupling of a vinyl or aryl halide with a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org
Applying this to a halogenated derivative of the title compound, such as methyl 5-bromo-3-nitro-1H-pyrazole-4-carboxylate, would allow for the introduction of an alkyne substituent at the C5 position. This provides a route to highly functionalized pyrazoles with extended π-systems.
An exploration of the chemical derivatization and functionalization of this compound reveals its versatility as a scaffold in synthetic chemistry. This article details strategic modifications at various positions of the molecule, providing insights into the development of novel compounds.
Advanced Structural Characterization and Spectroscopic Analysis of Methyl 3 Nitro 1h Pyrazole 4 Carboxylate and Its Derivatives
X-ray Crystallography and Solid-State Structural Elucidation
In the solid state, pyrazole (B372694) derivatives are known to form extensive intermolecular interactions. For instance, the crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide (B87167) monosolvate reveals a monoclinic crystal system with the P21/c space group. bg.ac.rs The pyrazole ring, along with its substituents, dictates the packing of the molecules in the crystal lattice. Hydrogen bonding is a prominent feature, with the N-H of the pyrazole ring and the carboxylic acid proton acting as hydrogen bond donors. bg.ac.rs In the case of methyl 3-nitro-1H-pyrazole-4-carboxylate, one would anticipate similar hydrogen bonding involving the pyrazole N-H group.
Table 1: Crystallographic Data for the Related Compound 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate. bg.ac.rs
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 6.8751(6) |
| b (Å) | 11.0506(10) |
| c (Å) | 14.0569(12) |
| β (°) | 97.355(3) |
| Volume (ų) | 1059.17(16) |
| Z | 4 |
| Temperature (K) | 200 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ¹⁵N)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound in solution.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number and chemical environment of the protons in the molecule. For this compound, the expected signals are from the pyrazole ring proton, the N-H proton, and the methyl ester protons. In a typical solvent like DMSO-d₆, the N-H proton of the pyrazole ring is expected to appear as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and involvement in hydrogen bonding. The pyrazole ring C-H proton is also expected to resonate at a downfield region, typically between 8 and 9 ppm, influenced by the electron-withdrawing effects of the adjacent nitro and carboxylate groups. The methyl protons of the ester group will appear as a sharp singlet, usually in the range of 3.5 to 4.0 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the carbons of the pyrazole ring, and the methyl carbon of the ester. The carbonyl carbon is typically found in the highly deshielded region of the spectrum, around 160-170 ppm. The chemical shifts of the pyrazole ring carbons are influenced by the substituents. The carbon bearing the nitro group (C3) and the carbon bearing the carboxylate group (C4) will be significantly deshielded. Based on data for related nitropyrazoles, the C3 and C4 carbons can be expected to resonate in the range of 130-150 ppm. researchgate.net The C5 carbon, adjacent to the N-H group, will likely appear at a more upfield position compared to C3 and C4. The methyl carbon of the ester group will give a signal in the aliphatic region, typically around 50-60 ppm.
¹⁵N NMR Spectroscopy: Nitrogen-15 NMR spectroscopy, although less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, provides direct information about the nitrogen atoms in the molecule. wikipedia.org For this compound, three distinct nitrogen signals are expected: two from the pyrazole ring and one from the nitro group. The chemical shifts in ¹⁵N NMR are very sensitive to the electronic environment. psu.edursc.org The "pyridine-like" nitrogen (N2) of the pyrazole ring is expected to be more shielded than the "pyrrole-like" nitrogen (N1) which is bonded to a hydrogen atom. The nitrogen of the nitro group will have a characteristic chemical shift in a significantly different region of the spectrum, often at a very downfield position. huji.ac.il
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-H | >10 (broad singlet) | - |
| C5-H | 8.0 - 9.0 (singlet) | 120 - 135 |
| O-CH₃ | 3.5 - 4.0 (singlet) | 50 - 60 |
| C=O | - | 160 - 170 |
| C3-NO₂ | - | 140 - 155 |
| C4-COOCH₃ | - | 130 - 145 |
Mass Spectrometry Techniques in Compound Characterization (MS, HRMS, LC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern would be influenced by the presence of the nitro and methyl ester groups. Common fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the loss of the entire methoxycarbonyl group (-COOCH₃), and the loss of the nitro group (-NO₂).
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition of the molecule. This is a crucial step in confirming the identity of a newly synthesized compound. The high accuracy of HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for quantifying the amount of a specific compound in a sample. For this compound, LC-MS can be used to confirm its presence in a reaction mixture and to assess its purity. The use of a suitable stationary phase and mobile phase in the LC system allows for the separation of the target compound from impurities and starting materials before it is introduced into the mass spectrometer for detection.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C=N, and NO₂ functional groups.
The N-H stretching vibration of the pyrazole ring is typically observed as a broad band in the region of 3100-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the methyl ester will give a strong, sharp absorption band in the range of 1700-1750 cm⁻¹. The stretching vibrations of the pyrazole ring (C=N and C=C bonds) usually appear in the 1400-1600 cm⁻¹ region. The nitro group has two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. The asymmetric NO₂ stretching vibration is typically a strong band found between 1500 and 1600 cm⁻¹, while the symmetric NO₂ stretching is a medium to strong band in the 1300-1400 cm⁻¹ range. researchgate.netscirp.org
Table 3: Characteristic IR Absorption Bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (pyrazole) | Stretching | 3100 - 3500 (broad) |
| C=O (ester) | Stretching | 1700 - 1750 (strong, sharp) |
| NO₂ (nitro) | Asymmetric Stretching | 1500 - 1600 (strong) |
| C=N, C=C (pyrazole) | Stretching | 1400 - 1600 |
| NO₂ (nitro) | Symmetric Stretching | 1300 - 1400 (medium-strong) |
Chromatographic Methods for Purity Assessment (HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful chromatographic techniques used to separate, identify, and quantify components in a mixture. mdpi.com These methods are essential for assessing the purity of synthesized compounds like this compound.
High-Performance Liquid Chromatography (HPLC): A typical reversed-phase HPLC method for the analysis of this compound would utilize a C18 column as the stationary phase. The mobile phase would likely be a mixture of an aqueous buffer (e.g., water with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve good separation of compounds with different polarities. Detection is commonly performed using a UV detector, as the pyrazole ring and the nitro group are chromophores that absorb UV light. A suitable wavelength for detection would be determined by measuring the UV-Vis spectrum of the compound. For a related pyrazolone (B3327878) derivative, an optimized wavelength of 237 nm was used. researchgate.net
Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent development in liquid chromatography that utilizes smaller particle sizes (typically sub-2 µm) in the stationary phase, which allows for higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. mdpi.com The principles of separation are the same as in HPLC, but the instrumentation is designed to operate at much higher pressures. A UPLC method for this compound would offer a significant advantage in terms of throughput and efficiency for purity checks and in-process control during synthesis.
Theoretical and Computational Investigations on Methyl 3 Nitro 1h Pyrazole 4 Carboxylate
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the biological activity of molecules with their physicochemical properties, which are derived from their chemical structures. For pyrazole (B372694) derivatives, which are known for a wide range of pharmacological activities, QSAR models are instrumental in designing new compounds with enhanced potency.
While specific QSAR models for methyl 3-nitro-1H-pyrazole-4-carboxylate were not detailed in the available literature, numerous studies on related pyrazole series demonstrate the utility of this approach. For instance, 2D-QSAR models have been successfully developed for 1H-pyrazole-1-carbothioamide derivatives to understand their effectiveness as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. These models indicated that the activity of the compounds was significantly influenced by adjacency and distance matrix descriptors. Such studies help in identifying the key structural features necessary for biological activity and are used to predict the potency of newly designed compounds.
The general process of developing a QSAR model for a series of compounds like pyrazole derivatives involves several key steps, as summarized in the table below.
| Step | Description | Statistical Parameters Often Used |
| Data Set Selection | A series of compounds with known biological activities (e.g., IC50 values) is chosen. | - |
| Descriptor Calculation | Molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each compound. | - |
| Model Development | Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation linking descriptors to activity. | R², Adjusted R² |
| Model Validation | The model's predictive power is tested using internal (e.g., Leave-One-Out cross-validation) and external validation sets. | Q² (or R²cv), R²pred |
These models provide a quantitative framework to guide the synthesis of new derivatives with potentially higher therapeutic efficacy.
A specific and advanced 3D-QSAR technique is Topomer Comparative Molecular Field Analysis (Topomer CoMFA). This method combines the strengths of Topomer technology (which generates 3D models from 2D structures) and CoMFA (which correlates 3D steric and electrostatic fields with biological activity). It offers a rapid and effective way to generate predictive 3D-QSAR models without the need for manual molecular alignment, a traditionally time-consuming step.
Topomer CoMFA has been successfully applied to various classes of compounds to predict their biological activity. For example, a study on triazine morpholino derivatives as mTOR inhibitors utilized Topomer CoMFA to build a robust model with high predictive capability, showing a cross-validated q² value of 0.693 and a conventional r² value of 0.940. nih.gov Similarly, this technique was employed to develop a 3D-QSAR model for novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides with antifungal properties. The resulting contour maps from the Topomer CoMFA model provided crucial insights into the structural requirements for enhanced antifungal activity.
The application of Topomer CoMFA would involve splitting the this compound structure into fragments and calculating their respective steric and electrostatic field contributions to predict activity. The visual output, in the form of 3D contour maps, helps chemists understand where modifications to the molecule could lead to improved biological performance.
Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules. Such calculations provide insights into molecular geometry, orbital energies, and the distribution of electron density, which are fundamental to understanding a compound's chemical behavior.
For nitropyrazole systems, DFT calculations have been used to explore their electronic properties. A study on 1-methyl-4-nitropyrazole, a close analog of the title compound, revealed that the nitrogen and oxygen atoms of the nitro group are the most probable sites for accepting an electron. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) showed that these frontier orbitals are key to the molecule's biological activity, with the nitro group being the most sensitive fragment to reduction processes.
Key electronic properties calculated via DFT for pyrazole derivatives are listed below:
| Property | Description | Relevance |
| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. | Indicates reactivity towards electrophiles. |
| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. | Indicates reactivity towards nucleophiles. |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |
| Chemical Potential (μ) | Reflects the ease of an electron escaping from the system. | A higher chemical potential suggests a better electron donor. |
| Chemical Hardness (η) | Measures the resistance to change in electron distribution. | A smaller value indicates that charge transfer within the molecule is easier. |
| Global Electrophilicity (ω) | Measures the ability of a molecule to accept electrons. | A higher value indicates a better electron acceptor. |
These quantum chemical descriptors are invaluable for predicting how this compound might behave in chemical reactions and biological systems. The presence of the electron-withdrawing nitro and carboxylate groups on the pyrazole ring significantly influences these electronic parameters.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry, particularly using DFT, is a powerful tool for elucidating complex reaction mechanisms at the molecular level. By calculating the potential energy surfaces of a reaction, researchers can identify transition states, intermediates, and the activation energies required for chemical transformations. This provides a detailed understanding that is often difficult to obtain through experimental methods alone.
For nitropyrazole compounds, computational studies have shed light on several important reaction mechanisms:
Isomerization of N-nitropyrazoles : The thermal rearrangement of N-nitropyrazoles to the more stable C-nitropyrazoles has been investigated computationally. researchgate.netacs.org Studies have proposed that the mechanism involves a researchgate.netacs.org-sigmatropic shift of the nitro group, followed by a proton shift. researchgate.netacs.org DFT calculations were used to map the reaction pathways, identify the transition states, and determine the energy barriers, confirming the feasibility of this intramolecular rearrangement. researchgate.netnih.gov
Thermal Decomposition : The decomposition mechanisms of energetic nitropyrazoline compounds have been explored. bohrium.com One study showed that decomposition can proceed via two different pathways depending on the conditions: dehydrochlorination in solution or a retro-[3+2] cycloaddition process in the molten state. DFT calculations were essential in determining the activation barriers for these competing pathways. bohrium.com
Formation of Nitropyrazoles : The synthesis of nitropyrazoles has also been a subject of theoretical investigation. One study explored the reaction between a nitropropene derivative and a nitrylimine, which unexpectedly led to a 5-nitropyrazole through a unique elimination of chloroform. scilit.com The reaction mechanism was explained using Molecular Electron Density Theory (MEDT), which analyzes the flow of electron density during the reaction to understand bond formation and cleavage. scilit.com
These examples demonstrate how computational modeling provides deep mechanistic insights into the synthesis, stability, and reactivity of the nitropyrazole scaffold, knowledge that is directly applicable to understanding and manipulating this compound.
Molecular Docking and Ligand-Target Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. It is widely used in drug discovery to understand how potential drugs interact with their biological targets and to predict their binding affinity.
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous drugs with diverse activities. mdpi.comglobalresearchonline.net Consequently, many pyrazole derivatives have been the subject of molecular docking studies to elucidate their mechanism of action. Although specific docking studies for this compound are not prominently featured in the reviewed literature, studies on analogous compounds provide a clear picture of how this molecule might interact with various protein targets.
| Target Class | Example Protein | Key Interactions Observed with Pyrazole Derivatives |
| Kinases | Epidermal Growth Factor Receptor (EGFR) | Hydrogen bonding with key amino acid residues in the ATP-binding site. |
| Cannabinoid Receptors | Cannabinoid Receptor 1 (CB1) | Hydrophobic interactions with phenyl rings on the pyrazole nucleus and hydrogen bonding with the carbonyl group to residues like Lys192. nih.gov |
| Dehydrogenases | Succinate (B1194679) Dehydrogenase (SDH) | The pyrazole-4-carboxamide moiety binds in the active pocket, forming hydrogen bonds with key residues like tyrosine and tryptophan, crucial for its antifungal activity. |
| Carbonic Anhydrases | hCA I and hCA II | Interactions with the zinc ion in the active site and hydrogen bonding with nearby amino acid residues. |
These studies show that the pyrazole ring often engages in hydrophobic interactions, while functional groups like the carboxylate and nitro groups on this compound would be expected to form specific hydrogen bonds and electrostatic interactions with amino acid residues in a protein's active site. Such interactions are critical for the molecule's binding affinity and selectivity, and molecular docking provides a rational basis for designing more potent and specific inhibitors.
Biological Applications of Methyl 3 Nitro 1h Pyrazole 4 Carboxylate and Its Analogues in Research
Antimicrobial Research
The pyrazole (B372694) nucleus is a foundational component in the development of novel antimicrobial agents. pharmatutor.org Analogues of methyl 3-nitro-1H-pyrazole-4-carboxylate have been synthesized and investigated for their ability to combat various pathogenic microbes, including bacteria and fungi. researchgate.net
Numerous studies have demonstrated the antibacterial potential of pyrazole carboxylate derivatives against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, a series of novel pyrazole derivatives showed significant activity when screened against various bacterial strains. In one study, compound 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-chlorophenyl)methyl)hydrazinecarboxamide showed high activity against the Gram-negative bacterium Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, which was more potent than the standard drug Ciprofloxacin (MIC: 0.5 μg/mL). nih.gov Another compound from the same series, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide , was highly active against the Gram-positive bacterium Streptococcus epidermidis with a MIC of 0.25 μg/mL. nih.gov
Similarly, a series of pyrazolylthiazole carboxylic acids demonstrated good antibacterial profiles. nih.gov Notably, compound 2h (R=OCH3, R(1)=Cl) from this series exhibited excellent activity against Gram-positive bacteria with a MIC value of 6.25 μg/mL, comparable to ciprofloxacin. nih.gov The wide range of substitutions on the pyrazole ring allows for the fine-tuning of antibacterial potency. researchgate.net
| Compound Name/Identifier | Bacterial Strain | Activity (MIC in μg/mL) | Reference |
|---|---|---|---|
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-chlorophenyl)methyl)hydrazinecarboxamide | Escherichia coli | 0.25 | nih.gov |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Streptococcus epidermidis | 0.25 | nih.gov |
| Pyrazolylthiazole carboxylic acid 2h (R=OCH3, R(1)=Cl) | Gram-positive bacteria | 6.25 | nih.gov |
Analogues of this compound are also significant in the search for new antifungal agents. nih.gov Research has shown that pyrazole-based compounds can effectively inhibit the growth of various fungal pathogens. researchgate.net In one study, the pyrazole derivative 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide was found to be highly active against Aspergillus niger, with a MIC of 1 μg/mL, which was comparable to the standard antifungal drug Clotrimazole. nih.gov
Structure-activity relationship (SAR) studies are crucial in this field to optimize the antifungal efficacy. For example, a series of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides were synthesized and tested against phytopathogenic fungi. nih.gov The results indicated that compounds 6a, 6b, and 6c showed over 50% inhibition against Gibberella zeae at a concentration of 100 µg/mL, outperforming commercial fungicides like carboxin (B1668433) and boscalid. nih.gov This highlights that specific substitutions on the pyrazole ring are key to enhancing antifungal properties.
Anti-inflammatory Research
The pyrazole scaffold is a well-established pharmacophore in the design of anti-inflammatory drugs, with commercial drugs like celecoxib (B62257) and phenylbutazone (B1037) containing this moiety. nih.govnih.gov Research into analogues of this compound has yielded promising anti-inflammatory agents. myskinrecipes.com
A study on novel pyrazole analogues demonstrated significant anti-inflammatory potential. nih.gov The compound 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide showed better anti-inflammatory activity in a histamine-induced paw edema model in rats when compared to the standard drug, Diclofenac sodium. nih.gov Another study involving pyrazolylthiazole carboxylates identified three compounds—1p (R=Cl, R(1)=Cl), 2c (R=H, R(1)=F), and 2n (R=Cl, R(1)=OCH3) —as potent anti-inflammatory agents, exhibiting edema inhibition of 89.59% to 93.06%, which was comparable to the reference drug indomethacin (B1671933) (91.32%). nih.gov Further mechanistic studies on pyrazole ester derivatives revealed that their anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines like TNF-α and PGE2. researchgate.net
Anticancer Research and Cytotoxicity Studies
The development of pyrazole-based compounds as anticancer agents is an active area of research. myskinrecipes.com Various derivatives have shown significant cytotoxic activity against a range of cancer cell lines. bdpsjournal.orgresearchgate.net The structural versatility of the pyrazole core allows for the synthesis of compounds that can target different pathways involved in cancer progression. researchgate.net
For example, a study on 1,3-diphenylpyrazole derivatives that were synthesized from 1,3-diphenylpyrazole-4-carboxaldehyde showed cytotoxic effects when tested against various cancer cell lines. ekb.eg In another study, some pyrazole derivatives exhibited high cytotoxic effects in a brine shrimp lethality bioassay, with IC₅₀ values as low as 19.5 ppm. bdpsjournal.org The study suggested that the presence of specific functional groups, such as bromo or nitro groups on the phenyl rings attached to the pyrazole core, was crucial for the observed cytotoxicity. bdpsjournal.org Research has also shown that some pyrazole derivatives with potent anti-inflammatory activity also exhibit promising anticancer activity, suggesting a potential dual mechanism of action. researchgate.net
| Compound Series/Identifier | Assay/Model | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Bromopyrazole derivative 1(b) | Brine Shrimp Lethality Bioassay | 19.5 ppm | bdpsjournal.org |
| Pyrazolone (B3327878) derivative 2(f₁) | Brine Shrimp Lethality Bioassay | 19.5 ppm | bdpsjournal.org |
| Pyrazolone derivative 2(f₂) | Brine Shrimp Lethality Bioassay | 20 ppm | bdpsjournal.org |
Enzyme Inhibition Studies (e.g., Phosphodiesterases, Succinate (B1194679) Dehydrogenase)
Pyrazole-4-carboxylate analogues have been identified as potent inhibitors of various enzymes, which is often the mechanism underlying their biological activities.
Notably, they are significant inhibitors of carbonic anhydrases (CAs) , a family of enzymes involved in various physiological processes. A study of pyrazole carboxamide derivatives bearing a sulfonamide moiety showed potent inhibition of human carbonic anhydrase isoforms hCA I and hCA II. researchgate.net Some compounds exhibited inhibitory constants (Ki) in the low nanomolar range, making them effective antiglaucoma agents. researchgate.net For example, one study found Ki values ranging from 0.056 to 110.400 μM for hCA I and 0.057 to 533.400 μM for hCA II among the tested pyrazole derivatives. researchgate.net Another study synthesized pyrazolo[4,3-c]pyridine sulfonamides and found several derivatives to be interesting inhibitors of cytosolic isoforms hCA I and hCA II. nih.gov
In the context of agrochemicals, pyrazole carboxamide derivatives are well-known inhibitors of succinate dehydrogenase (SDH) , a key enzyme in the mitochondrial respiratory chain of fungi. This inhibition is the primary mechanism for their fungicidal activity.
Additionally, 1-phenyl-pyrazole-4-carboxylic acid derivatives have been developed as potent xanthine oxidoreductase (XOR) inhibitors. nih.gov Compounds 16c, 16d, and 16f from this class showed IC₅₀ values of 5.7, 5.7, and 4.2 nM, respectively, comparable to the commercial drug febuxostat, indicating their potential for treating hyperuricemia. nih.gov
| Compound Series/Identifier | Target Enzyme | Activity (IC₅₀ or Kᵢ) | Reference |
|---|---|---|---|
| Pyrazole carboxamide derivatives | Carbonic Anhydrase I (hCA I) | Kᵢ: 0.056–110.400 μM | researchgate.net |
| Pyrazole carboxamide derivatives | Carbonic Anhydrase II (hCA II) | Kᵢ: 0.057–533.400 μM | researchgate.net |
| 1-phenyl-pyrazole-4-carboxylic acid (16f) | Xanthine Oxidoreductase (XOR) | IC₅₀: 4.2 nM | nih.gov |
| 1-phenyl-pyrazole-4-carboxylic acid (16c, 16d) | Xanthine Oxidoreductase (XOR) | IC₅₀: 5.7 nM | nih.gov |
Role in Agrochemical Development as Fungicide Precursors and Active Ingredients
This compound and its analogues, particularly pyrazole-4-carboxamides, are of paramount importance in the agrochemical industry, serving as both precursors and active ingredients for modern fungicides. myskinrecipes.com The acid derived from alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid ester is a key precursor used to produce highly effective fungicides. google.com
Many successful commercial fungicides are based on the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide structure. These compounds are known as SDHI fungicides because they act by inhibiting the succinate dehydrogenase enzyme in fungi, disrupting their energy production and leading to cell death. Examples of such commercial fungicides include:
Isopyrazam
Sedaxane
Bixafen
Fluxapyroxad
Benzovindiflupyr
These active ingredients have demonstrated broad-spectrum activity against a variety of plant pathogenic fungi, making them crucial for crop protection worldwide. nih.gov The synthesis of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives has also yielded compounds with moderate to good antifungal activities, some of which are more effective than existing commercial fungicides against specific pathogens. nih.gov
Mentioned Compounds
| Compound Name/Identifier |
|---|
| This compound |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-chlorophenyl)methyl)hydrazinecarboxamide |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide |
| Ciprofloxacin |
| Pyrazolylthiazole carboxylic acid 2h (R=OCH3, R(1)=Cl) |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide |
| Clotrimazole |
| N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides (6a, 6b, 6c) |
| Carboxin |
| Boscalid |
| Celecoxib |
| Phenylbutazone |
| Diclofenac sodium |
| Pyrazolylthiazole carboxylates (1p, 2c, 2n) |
| Indomethacin |
| 1,3-diphenylpyrazole-4-carboxaldehyde |
| Bromopyrazole derivative 1(b) |
| Pyrazolone derivative 2(f₁), 2(f₂) |
| Pyrazolo[4,3-c]pyridine sulfonamides |
| 1-phenyl-pyrazole-4-carboxylic acid derivatives (16c, 16d, 16f) |
| Febuxostat |
| Alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid ester |
| Isopyrazam |
| Sedaxane |
| Bixafen |
| Fluxapyroxad |
| Benzovindiflupyr |
Lead Compound Discovery and Optimization in Medicinal Chemistry
The pyrazole scaffold is a privileged structure in drug discovery, and this compound represents a key starting point for the development of new chemical entities. The process of lead discovery and optimization involves iterative cycles of design, synthesis, and biological evaluation to enhance potency, selectivity, and pharmacokinetic properties.
The versatility of the pyrazole core allows for substitutions at various positions, influencing the molecule's interaction with biological targets. For instance, the ester group at the 4-position can be converted to an amide, which can significantly impact biological activity. The synthesis of pyrazole-4-carboxamide derivatives has been a fruitful strategy in identifying novel lead compounds for various diseases.
In the context of anti-tubercular drug discovery, for example, the pyrazole-4-carboxamide moiety has been explored for its potential to inhibit key enzymes in Mycobacterium tuberculosis. The optimization process often involves modifying the substituents on the pyrazole ring and the amide nitrogen to improve efficacy and reduce toxicity.
The general approach to utilizing pyrazole-4-carboxylate esters in lead optimization is outlined below:
| Stage | Description | Key Considerations |
| Hit Identification | Screening of pyrazole libraries to identify initial compounds with desired biological activity. | Diversity of substituents on the pyrazole ring. |
| Hit-to-Lead | Synthesis of analogues of the initial hits to establish a preliminary structure-activity relationship (SAR). | Modification of the ester to amides or other functional groups. Introduction of various substituents to probe the binding pocket of the target. |
| Lead Optimization | Fine-tuning of the lead compounds to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. | Isosteric replacements, conformational restriction, and modulation of physicochemical properties. |
While specific optimization studies starting directly from this compound are not extensively documented in publicly available literature, the principles of lead optimization are broadly applied to analogous pyrazole-4-carboxylate structures in various therapeutic areas.
Anti-tubercular and Antidiabetic Activity Investigations
The functional groups present in this compound and its derivatives make them intriguing candidates for evaluation against a range of diseases, including tuberculosis and diabetes.
Anti-tubercular Activity
Tuberculosis (TB) remains a significant global health threat, and the emergence of drug-resistant strains necessitates the discovery of new anti-tubercular agents. Pyrazole-containing compounds have shown promise in this area. Research into pyrazole-4-carboxamide derivatives has yielded compounds with significant activity against Mycobacterium tuberculosis H37Rv.
A study on a series of pyrazole-4-carboxamide derivatives demonstrated that the nature of the substituent on the amide nitrogen plays a crucial role in the anti-tubercular activity. The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Anti-tubercular Activity of Selected Pyrazole-4-carboxamide Analogues
| Compound ID | R Group (Substituent on Amide) | MIC against M. tuberculosis H37Rv (µg/mL) |
| 5a | 2-methylphenyl | 50 |
| 5b | 3-methylphenyl | 25 |
| 5e | 4-chlorophenyl | 3.12 |
| 5g | 4-fluorophenyl | 6.25 |
| 5h | 4-bromophenyl | 12.5 |
| 5m | 3-chloro-4-fluorophenyl | 6.25 |
| Isoniazid | (Standard Drug) | 0.36 |
| Pyrazinamide | (Standard Drug) | 25 |
Data sourced from a study on novel pyrazole-4-carboxamide derivatives. The specific core structure may differ from this compound, but the data illustrates the potential of the pyrazole-4-carboxamide scaffold.
The data indicates that compounds with electron-withdrawing groups on the phenyl ring of the amide moiety, such as chloro and fluoro substituents, tend to exhibit lower MIC values, suggesting higher potency. For instance, compound 5e , with a 4-chlorophenyl group, showed the most promising activity in this series with a MIC of 3.12 µg/mL.
Antidiabetic Activity
In the context of diabetes, a key therapeutic strategy is the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase to control postprandial hyperglycemia. Pyrazole derivatives have been investigated as potential inhibitors of these enzymes.
While direct studies on the antidiabetic activity of this compound are limited, research on other pyrazole-4-carboxylic acid derivatives provides insights into their potential. For example, a series of substituted pyrazole-4-carboxylic acids have been synthesized and evaluated for their hypoglycemic effects.
Furthermore, pyrazole derivatives have been explored as inhibitors of dipeptidyl peptidase-4 (DPP-4), another important target in diabetes therapy. One study identified a pyrazole-based thiosemicarbazone, 2f , as a potent DPP-4 inhibitor with an IC50 value of 1.266 nM, which is more potent than the standard drug sitagliptin (B1680988) (IC50 = 4.380 nM).
Table 2: DPP-4 Inhibitory Activity of a Pyrazole-based Thiosemicarbazone
| Compound | Target Enzyme | IC50 (nM) |
| 2f | DPP-4 | 1.266 ± 0.264 |
| Sitagliptin | DPP-4 | 4.380 ± 0.319 |
This data is from a study on pyrazole incorporated thiosemicarbazones and is presented to illustrate the potential of the pyrazole scaffold in antidiabetic drug discovery.
These findings underscore the potential of the pyrazole scaffold, and by extension, derivatives of this compound, in the development of novel antidiabetic agents. The electronic and steric properties of the substituents on the pyrazole ring are critical determinants of their inhibitory activity.
Other Scientific and Industrial Applications of Methyl 3 Nitro 1h Pyrazole 4 Carboxylate Beyond Biological Systems
Role as a Versatile Intermediate in Organic Synthesis
The structure of methyl 3-nitro-1H-pyrazole-4-carboxylate makes it a valuable building block in organic synthesis. The pyrazole (B372694) core is a common feature in many larger, more complex molecules. The presence of both a nitro group and an ester functional group provides reactive sites for further chemical modifications, allowing for the creation of a diverse range of derivatives.
The synthesis of pyrazole derivatives can be achieved through various methods, including the cyclocondensation of hydrazine (B178648) derivatives with 1,3-difunctional systems like α,β-unsaturated carbonyl compounds. mdpi.comnih.gov The specific arrangement of substituents on the pyrazole ring can be controlled through the choice of starting materials and reaction conditions. For instance, the synthesis of related compounds like 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid is a multi-step process involving electrophilic aromatic substitution. uidaho.edu
The reactivity of the nitro and ester groups allows for a variety of chemical transformations. The nitro group can be reduced to an amino group, which can then be further functionalized. The ester group can be hydrolyzed to a carboxylic acid or converted to other functional groups, providing a handle for further synthetic manipulations. This versatility makes compounds like this compound useful for constructing complex heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals. myskinrecipes.com
Applications in Material Science Research
The pyrazole framework is increasingly being explored in materials science for the development of advanced materials. The ability of pyrazole derivatives to form stable, well-defined structures makes them suitable for creating novel materials with unique properties.
One area of interest is the development of energetic metal-organic frameworks (EMOFs). These are materials that combine the energetic properties of organic molecules with the structural versatility of metal-organic frameworks. Polynitro pyrazole derivatives have been used to create 3D EMOF structures with high thermal stability and density. acs.org The pyrazole ring can act as a ligand, coordinating with metal ions to form extended networks.
The properties of these materials can be tuned by modifying the substituents on the pyrazole ring. The introduction of nitro groups, for example, can increase the energy content and density of the material. The specific arrangement of these groups on the pyrazole ring can also influence the material's stability and sensitivity. uidaho.edursc.org
Use in Catalytic Chemistry and Ligand Design
Pyrazole derivatives are widely used as ligands in coordination chemistry and catalysis. The two nitrogen atoms in the pyrazole ring can coordinate to metal centers, forming stable complexes that can catalyze a variety of chemical reactions. The electronic properties of the pyrazole ligand can be tuned by the addition of substituents, which in turn can influence the catalytic activity of the resulting metal complex.
Protic pyrazoles, which have a proton on one of the nitrogen atoms, have been shown to be effective ligands in homogeneous catalysis. nih.gov The N-H group can participate in metal-ligand cooperation, where both the metal center and the ligand are involved in the catalytic cycle. This can lead to enhanced catalytic activity and selectivity.
Nitro-functionalized pyrazole derivatives have been used to form in situ catalysts with copper (II) salts for the oxidation of catechol to o-quinone. cnr.itmdpi.com The catalytic activity of these complexes depends on the nature of the ligand, the counterion of the copper salt, and the solvent used. cnr.itmdpi.com This demonstrates the potential for pyrazole-based ligands in developing new catalytic systems.
Development of High-Energy Density Materials (HEDMs) through Pyrazole Frameworks
The development of high-energy density materials (HEDMs) is a critical area of research with applications in defense and aerospace. nih.govresearchgate.net Pyrazole-based compounds are attractive candidates for HEDMs due to their high nitrogen content, high heat of formation, and thermal stability. nih.gov The introduction of energetic groups, such as nitro groups, onto the pyrazole ring can significantly enhance the energetic properties of these materials. nih.govresearchgate.net
Research has shown that the number and position of nitro groups on the pyrazole ring have a significant impact on the density, detonation performance, and stability of the resulting HEDM. uidaho.edursc.orgresearchgate.net For example, compounds with multiple nitro groups, such as 4-nitro-3,5-bis(trinitromethyl)-1H-pyrazole, exhibit exceptional physicochemical properties, including a high density and a positive oxygen balance. nih.govresearchgate.net
| Compound | Density (g·cm⁻³) | Detonation Velocity (km·s⁻¹) | Detonation Pressure (GPa) | Reference |
|---|---|---|---|---|
| 3-Nitropyrazole (3-NP) | 1.57 | 7.02 | 20.08 | nih.gov |
| 4-Nitropyrazole (4-NP) | 1.52 | 6.86 | 18.81 | nih.gov |
| 1-Methyl-3-nitropyrazole (3-MNP) | 1.47 | 6.62 | 17.11 | nih.gov |
| 1-Methyl-4-nitropyrazole (4-MNP) | 1.40 | 6.42 | 15.52 | nih.gov |
Applications in Fluorescent Substances and Dyes
While pyrazole itself is not fluorescent, appropriately substituted pyrazole derivatives can exhibit intense and tunable emission, making them useful as fluorescent dyes and probes. mdpi.comrsc.org The photophysical properties of these compounds are highly dependent on their substituents and the surrounding environment.
The pyrazole ring can be incorporated into larger conjugated systems to create fluorescent molecules. For example, pyrazolylpyrene derivatives, which combine a pyrazole and a pyrene (B120774) moiety, have been shown to be highly fluorescent. mdpi.com The emission properties of these compounds can be tuned by modifying the substitution pattern on the pyrazole ring.
Future Research Directions and Unexplored Potential of Methyl 3 Nitro 1h Pyrazole 4 Carboxylate
Emerging Synthetic Methodologies for Enhanced Efficiency and Sustainability
The traditional synthesis of pyrazole (B372694) derivatives often involves multi-step procedures with harsh reaction conditions and the use of hazardous reagents. mdpi.com The future of synthesizing methyl 3-nitro-1H-pyrazole-4-carboxylate and its analogs lies in the adoption of greener and more efficient methodologies. These emerging techniques aim to reduce waste, minimize energy consumption, and enhance reaction yields and purity.
| Synthetic Methodology | Potential Advantages for this compound Synthesis |
| Flow Chemistry | Enhanced safety in handling nitrating agents, precise control over reaction conditions, improved yield and purity, potential for automated and scalable production. |
| Green Catalysis | Use of reusable solid-supported catalysts, reduction of waste from stoichiometric reagents, milder reaction conditions. |
| Microwave-Assisted Synthesis | Accelerated reaction times, improved yields, and enhanced reaction efficiency. |
| Multicomponent Reactions | Increased synthetic efficiency by combining multiple steps into a single operation, leading to reduced waste and resource consumption. |
Novel Derivatization Strategies for Diversified Libraries
The structural framework of this compound offers multiple points for modification, making it an ideal scaffold for the generation of diverse chemical libraries. Future research will undoubtedly focus on exploring novel derivatization strategies to systematically probe the chemical space around this core structure.
Key derivatization strategies include:
N-Alkylation and N-Arylation: The pyrazole ring's nitrogen atom is a prime site for introducing a wide array of substituents. This can be achieved through various coupling reactions to introduce alkyl, aryl, and heteroaryl groups, which can significantly influence the molecule's steric and electronic properties and, consequently, its biological activity. ktu.edu
Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of amides, esters, and other functional groups. jocpr.com This allows for the introduction of diverse functionalities that can modulate properties such as solubility, cell permeability, and target binding.
Transformations of the Nitro Group: The nitro group can be reduced to an amino group, which serves as a versatile handle for a plethora of subsequent chemical transformations. nih.gov This amino group can be acylated, alkylated, or used in the construction of new heterocyclic rings, dramatically increasing the structural diversity of the resulting compounds.
Cross-Coupling Reactions: The pyrazole core can be functionalized through various palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, to introduce new carbon-carbon bonds and build more complex molecular architectures.
These strategies will enable the creation of extensive libraries of novel pyrazole derivatives, which are essential for high-throughput screening campaigns in drug discovery and materials science.
Advanced Biological Activity Profiling and Target Validation
Pyrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govekb.eg A key future direction will be the systematic and comprehensive biological profiling of novel derivatives of this compound. This will involve moving beyond simple in vitro assays to more complex and physiologically relevant screening platforms.
Advanced profiling will include:
High-Content Screening (HCS): This technology allows for the simultaneous measurement of multiple cellular parameters, providing a detailed fingerprint of a compound's biological effects. HCS can be used to identify compounds that induce specific cellular phenotypes, such as apoptosis in cancer cells or inhibition of viral replication.
Phenotypic Screening: By screening compounds in disease-relevant cellular or organismal models, researchers can identify molecules that produce a desired therapeutic effect without prior knowledge of the molecular target. This approach is particularly valuable for complex diseases with poorly understood pathology.
Target Identification and Validation: For bioactive compounds identified through screening, the next critical step is to determine their molecular target(s). Modern chemical proteomics and genomics approaches, such as affinity chromatography-mass spectrometry and CRISPR-Cas9-based screening, are powerful tools for target deconvolution. Once a target is identified, further validation studies are necessary to confirm its role in the observed biological activity.
A systematic exploration of the biological activities of a diversified library of this compound derivatives could lead to the discovery of novel therapeutic agents for a variety of diseases.
Integration with Emerging Technologies in Chemical Research (e.g., Flow Chemistry, AI-driven design)
The synergy between traditional chemical synthesis and emerging technologies is poised to revolutionize the discovery and development of new molecules. The future of research on this compound will be significantly influenced by the integration of technologies such as flow chemistry and artificial intelligence (AI).
Flow chemistry , as mentioned earlier, offers a more efficient and safer means of synthesis. Its integration with automated systems can enable the rapid synthesis and purification of large numbers of derivatives for biological screening. This high-speed synthesis is particularly well-suited for the generation of chemical libraries based on the this compound scaffold.
Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in modern drug discovery and materials science. In the context of this compound, AI can be utilized in several ways:
De Novo Design: Generative AI models can design novel pyrazole derivatives with desired properties, such as high binding affinity for a specific biological target or optimal physicochemical characteristics.
Predictive Modeling: AI algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.
Reaction Prediction and Optimization: Machine learning models can predict the outcomes of chemical reactions and suggest optimal reaction conditions, accelerating the development of efficient synthetic routes.
Q & A
Q. Basic Characterization :
- NMR : NMR shows characteristic peaks: δ 8.2 ppm (pyrazole H-5), δ 3.9 ppm (COOCH₃) .
- IR : Strong absorption at 1720 cm⁻¹ (ester C=O) and 1530 cm⁻¹ (NO₂ asymmetric stretch) .
Advanced Crystallography : - SHELX Refinement : Single-crystal X-ray diffraction (SHELXL) confirms nitro group orientation and hydrogen bonding patterns .
- Mercury Software : Visualize π-π stacking interactions between pyrazole rings and validate torsion angles .
What strategies mitigate conflicting data on the reactivity of the nitro group in this compound?
Basic Reactivity :
The nitro group is electron-withdrawing, directing electrophilic substitution to the 5-position. However, steric hindrance from the ester group can alter reactivity .
Advanced Contradiction Analysis :
- Competing Pathways : Nitro reduction (e.g., H₂/Pd-C) vs. nucleophilic substitution (e.g., SNAr with amines). Conflicting reports may arise from solvent polarity (e.g., DMSO favors SNAr) .
- Kinetic vs. Thermodynamic Control : Low-temperature reactions favor nitro reduction, while high temperatures promote ester hydrolysis .
How can computational methods predict biological activity of this compound derivatives?
Q. Basic Screening :
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., COX-2 for anti-inflammatory activity) .
Advanced Design : - QSAR Models : Correlate nitro group orientation (torsion angle < 10°) with IC₅₀ values for antimicrobial activity .
Data Table :
| Derivative | Torsion Angle (°) | IC₅₀ (µM) |
|---|---|---|
| 3-Nitro-5-F | 8.2 | 12.3 |
| 3-Nitro-5-Cl | 15.7 | 28.9 |
What are the challenges in achieving regioselective functionalization of this compound?
Q. Basic Functionalization :
- Electrophilic Substitution : Bromination at the 5-position using Br₂/FeBr₃ (yield: 40–50%) .
Advanced Regiocontrol : - Directed Metalation : Use LDA to deprotonate H-5, enabling selective alkylation .
- Protecting Groups : Temporarily block the nitro group with Boc to direct reactions to the ester moiety .
How do solvent and temperature affect the stability of this compound?
Q. Basic Stability :
- Hydrolysis : Rapid degradation in aqueous basic media (t₁/₂ < 1 hr at pH 10) .
Advanced Degradation Pathways : - Arrhenius Analysis : Activation energy (Eₐ) for ester hydrolysis is 58 kJ/mol in D₂O .
- Solvent Polarity Index : Stability correlates with solvent polarity (log P < 0.5 reduces degradation) .
What analytical techniques validate purity and identity in synthetic batches of this compound?
Q. Basic QC Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
